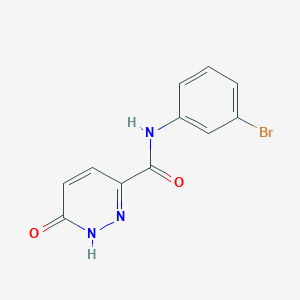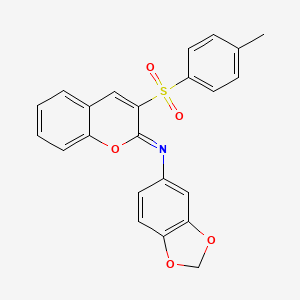![molecular formula C13H11N3O4 B6431481 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848755-53-3](/img/structure/B6431481.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,3-benzodioxole moiety . 1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Many related compounds containing the methylenedioxyphenyl group are bioactive and are found in pesticides and pharmaceuticals .
Aplicaciones Científicas De Investigación
BDC has been used in a variety of different scientific research applications. It has been used as a tool to study protein-protein interactions, as well as to identify novel drug targets. BDC has also been used to study the mechanisms of action of certain drugs, as well as to study the effects of certain drugs on various biochemical and physiological processes. BDC has also been used to study the effects of certain drugs on various cancer cell lines.
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown antitumor activities against various cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that this compound might interact with its targets to disrupt normal cell functions, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BDC in laboratory experiments has a number of advantages. BDC is relatively easy to synthesize and is relatively stable, making it ideal for use in laboratory experiments. BDC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are a few limitations to using BDC in laboratory experiments. BDC has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, BDC has a relatively low solubility in water, meaning that it must be used in aqueous solutions.
Direcciones Futuras
The potential future directions for BDC research are numerous. One potential area of research is to further explore the mechanism of action of BDC. Additionally, further research could be done to explore the effects of BDC on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of BDC in drug discovery and development. Finally, further research could be done to explore the potential applications of BDC in the treatment of various diseases, such as cancer and inflammation.
Métodos De Síntesis
BDC can be synthesized in a number of different ways. The most common method is the condensation reaction of 2-amino-1,3-benzodioxole and 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This reaction yields a racemic mixture of the desired product. The reaction can be further optimized by using a chiral auxiliary, such as optically active 2-amino-1,3-benzodioxole, to yield an optically enriched product.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12-4-2-9(15-16-12)13(18)14-6-8-1-3-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONRCCZLJDTICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)


![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![N-[(furan-2-yl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6431511.png)